molecular formula C12H10ClN3O B1279481 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile CAS No. 848133-87-9

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

Cat. No.: B1279481
CAS No.: 848133-87-9
M. Wt: 247.68 g/mol
InChI Key: WJPAKTRTDVKOKR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of antitumor activity. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been studied for its interaction with topoisomerase enzymes, which are crucial for DNA replication and transcription. By inhibiting these enzymes, this compound can induce DNA damage in cancer cells, leading to cell death .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway. Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of topoisomerase enzymes, inhibiting their activity and preventing DNA replication. This binding interaction leads to the accumulation of DNA breaks, triggering cell death. Furthermore, this compound can activate p53, a tumor suppressor protein, which enhances its antitumor effects by promoting apoptosis and cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into active metabolites. These metabolites can further interact with cellular targets, enhancing the compound’s antitumor effects. The metabolic flux and levels of metabolites can influence the overall efficacy and toxicity of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, it can accumulate in the cytoplasm and nucleus, where it exerts its biological effects. Binding proteins may also play a role in its distribution and localization .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase enzymes. Targeting signals and post-translational modifications may direct it to specific compartments within the cell, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile involves the reaction of 3-amino-4-chloro-6-ethoxyquinoline with phosphorus trichloride and hydrogen cyanide . The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction is conducted at elevated temperatures and pressures, and the product is purified through recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors in pathogens or cancer cells. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately cell death .

Properties

IUPAC Name

6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-2-17-11-4-10-8(3-9(11)15)12(13)7(5-14)6-16-10/h3-4,6H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPAKTRTDVKOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459494
Record name 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848133-87-9
Record name 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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